molecular formula C23H24N4O3 B5617161 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

3-(1,3-benzodioxol-5-yl)-3-phenyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

Cat. No. B5617161
M. Wt: 404.5 g/mol
InChI Key: VJLZNTCZAFJZAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, including triazolopyridines and their derivatives, involves various strategies such as oxidative cyclization, condensation reactions, and dipolar cycloaddition reactions. For instance, the oxidative cyclization of hydrazines promoted by iodine(III) compounds under mild conditions offers an efficient pathway to synthesize triazolopyridines with high yields (Prakash et al., 2011). Additionally, three-component condensation reactions have been utilized for the synthesis of triazolo[1,5-a]pyrimidines, indicating the versatility of synthetic approaches for constructing similar heterocyclic frameworks (Desenko et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features complex heterocyclic systems, with extensive hydrogen bonding and π-π stacking interactions stabilizing the crystal structures. X-ray diffraction studies provide insight into the conformations and spatial arrangements of these molecules, highlighting the influence of substituents on the overall molecular geometry (Gumus et al., 2018).

Chemical Reactions and Properties

Compounds containing triazolopyridine moieties participate in various chemical reactions, including cycloadditions and condensations, which are pivotal in modifying their structures and enhancing their reactivity. These reactions facilitate the introduction of different functional groups, significantly impacting the chemical properties and potential applications of these molecules (Grubert et al., 1992).

Physical Properties Analysis

The physical properties of such complex molecules are determined by their structural features, including molecular weight, polarity, and solubility. These properties are crucial for understanding the behavior of these compounds in different environments and their suitability for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of triazolopyridines and related compounds depend on their molecular structure and the presence of functional groups. The interaction of these molecules with reagents and their participation in chemical reactions highlight their potential utility in synthetic chemistry and drug development (Katritzky et al., 1999).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c28-23(24-14-22-26-25-21-8-4-5-11-27(21)22)13-18(16-6-2-1-3-7-16)17-9-10-19-20(12-17)30-15-29-19/h1-3,6-7,9-10,12,18H,4-5,8,11,13-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLZNTCZAFJZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CNC(=O)CC(C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-3-phenyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

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